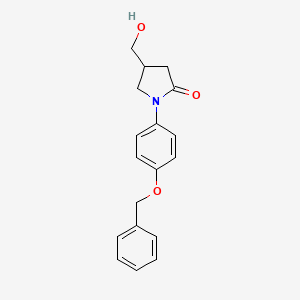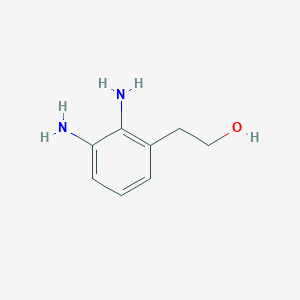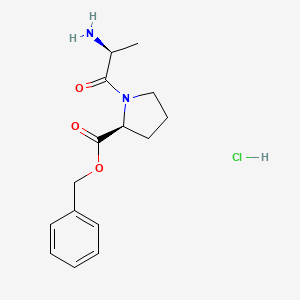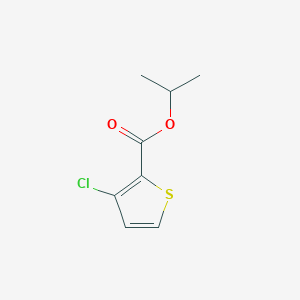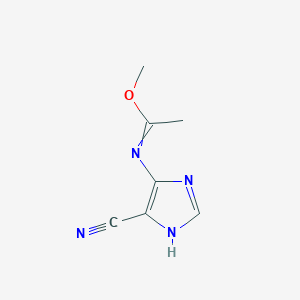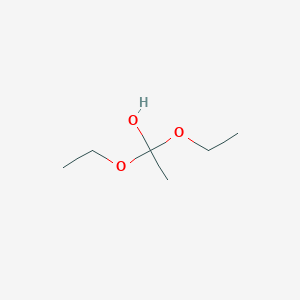
Safinamide impurity 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Safinamide impurity 9 is a complex organic compound characterized by the presence of fluorobenzyl groups and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Safinamide impurity 9 typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediates. These intermediates are then coupled with the propanamide backbone through a series of reactions, including nucleophilic substitution and amide bond formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Safinamide impurity 9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorobenzyl alcohols.
Scientific Research Applications
Safinamide impurity 9 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Safinamide impurity 9 involves its interaction with molecular targets, such as enzymes or receptors. The fluorobenzyl groups may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((3-(2-Chlorobenzyl)-4-((2-chlorobenzyl)oxy)benzyl)amino)propanamide
- (S)-2-((3-(2-Bromobenzyl)-4-((2-bromobenzyl)oxy)benzyl)amino)propanamide
Uniqueness
Safinamide impurity 9 is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry.
Properties
CAS No. |
1000370-28-4 |
|---|---|
Molecular Formula |
C24H24F2N2O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]-3-[(2-fluorophenyl)methyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C24H24F2N2O2/c1-16(24(27)29)28-14-17-10-11-23(30-15-19-7-3-5-9-22(19)26)20(12-17)13-18-6-2-4-8-21(18)25/h2-12,16,28H,13-15H2,1H3,(H2,27,29)/t16-/m0/s1 |
InChI Key |
KNCBWHHLCCZNGN-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Canonical SMILES |
CC(C(=O)N)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2F)CC3=CC=CC=C3F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
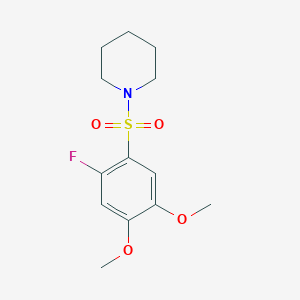
![2-Methyl-2-[4-(oxan-4-yl)phenoxy]propanoic acid](/img/structure/B8468648.png)

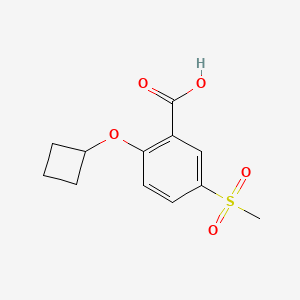
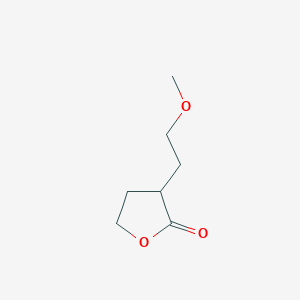
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(methylthio)-](/img/structure/B8468684.png)
![4-(Aminocarbonyl)-2-methyl-5-{[2-(methyloxy)ethyl]oxy}benzoic acid](/img/structure/B8468687.png)

